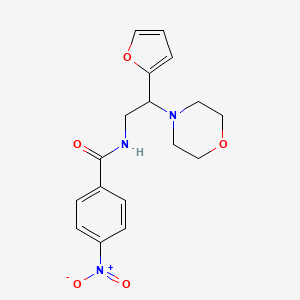

![molecular formula C19H20N4O4 B3012710 2-(3-(2,3-二氢苯并[b][1,4]二噁英-6-基)-2-氧代咪唑烷-1-基)-N-(吡啶-2-基甲基)乙酰胺 CAS No. 1286717-29-0](/img/structure/B3012710.png)

2-(3-(2,3-二氢苯并[b][1,4]二噁英-6-基)-2-氧代咪唑烷-1-基)-N-(吡啶-2-基甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

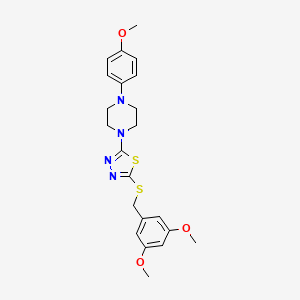

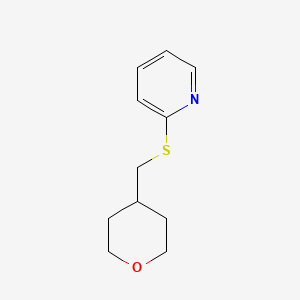

The compound is a complex organic molecule with several functional groups. It contains a 2,3-dihydrobenzo[b][1,4]dioxin ring, which is a type of oxygen-containing heterocycle . It also has an imidazolidinone group, which is a type of cyclic urea and often found in pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy . The presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring and the imidazolidinone group would be key features in the NMR spectrum.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the 2,3-dihydrobenzo[b][1,4]dioxin and imidazolidinone groups. For example, the 2,3-dihydrobenzo[b][1,4]dioxin ring might undergo electrophilic aromatic substitution reactions .科学研究应用

Herbicidal Activity

The compound exhibits remarkably potent herbicidal activity. Its unique molecular scaffold makes it an interesting candidate for further investigation in weed control and crop protection .

Blue-Emissive Phenanthroimidazole Derivatives

Researchers have used three fused polycyclic aryl fragments (naphthyl, methoxynaphthyl, and pyrenyl) to construct blue-emissive phenanthroimidazole-functionalized target molecules. One such compound is 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole . These derivatives have potential applications in optoelectronic materials and organic light-emitting diodes (OLEDs) .

Synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin-5-Amine

Using 2,3-dihydroxybenzoic acid as the initial material, researchers synthesized 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride . The synthesis involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, and hydrolysis. This compound could find applications in medicinal chemistry or as a building block for other molecules .

未来方向

作用机制

Target of Action

Similar compounds have been used in the synthesis of doxazosin , which primarily targets α1-adrenoceptors . These receptors play a crucial role in the regulation of blood pressure.

Mode of Action

Compounds with similar structures have been observed to undergo an up-conversion of triplets to singlets via a triplet–triplet annihilation (tta) process . This process is dominant in these compounds due to 2 ET1 > ES1 .

Biochemical Pathways

The tta process mentioned above is a key biochemical pathway in the electroluminescent process .

Pharmacokinetics

The synthesis of similar compounds involves steps like bromation, formation of 1,4-dioxane via pyrocatechol, and cleavage of the methyl group with lioh . These steps could potentially influence the compound’s bioavailability.

Result of Action

Similar compounds have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules . These molecules exhibit blue emission with high efficiency .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, physical methods such as vortex, ultrasound, or hot water bath can be used to aid dissolving . Additionally, the electroluminescent properties of similar compounds can be influenced by the device configuration .

属性

IUPAC Name |

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c24-18(21-12-14-3-1-2-6-20-14)13-22-7-8-23(19(22)25)15-4-5-16-17(11-15)27-10-9-26-16/h1-6,11H,7-10,12-13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVUDJVUGRIFKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)NCC2=CC=CC=N2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B3012628.png)

![6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012641.png)